2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid
Description
Systematic IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-oxo-4-phenyl-1H-pyrimidine-6-carboxylic acid . This nomenclature follows strict IUPAC guidelines:
- Parent structure : Pyrimidine, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.
- Substituents :
- A hydroxyl group (-OH) at position 2, denoted as "2-oxo" (tautomeric with the enol form "2-hydroxy").
- A phenyl group (-C₆H₅) at position 6.
- A carboxylic acid (-COOH) at position 4.
The numbering prioritizes the pyrimidine ring, with positions 2, 4, and 6 assigned based on the lowest possible locants for substituents.
Alternative Nomenclatural Systems
Alternative naming conventions and historical descriptors include:
- Functional group emphasis : 2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid, highlighting the hydroxyl group instead of the keto tautomer.
- Positional isomer references : 6-Phenyl-2-hydroxypyrimidine-4-carboxylic acid, though this is less common.
- Non-IUPAC shorthand : 6-Phenyl-2-oxopyrimidine-4-carboxylate (deprotonated form).
These variants arise from differences in tautomeric representation (hydroxy vs. oxo) or substituent prioritization in older systems.
Properties
IUPAC Name |
2-oxo-4-phenyl-1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10(15)9-6-8(12-11(16)13-9)7-4-2-1-3-5-7/h1-6H,(H,14,15)(H,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNUZJHKUILWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The primary synthesis route involves benzamide ($$ \text{C}6\text{H}5\text{CONH}2 $$) and oxalacetic acid ($$ \text{HOOCCOCH}2\text{COOH} $$) under acidic conditions:
$$
\text{Benzamide} + \text{Oxalacetic acid} \xrightarrow{\text{H}^+, \Delta} \text{2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid} + \text{H}2\text{O} + \text{CO}2
$$
Key steps :
- Schiff base formation : Amine nucleophile attacks oxalacetic ketone
- Cyclization : Intramolecular dehydration forms the pyrimidine ring
- Decarboxylation : Loss of one carboxylic acid group from oxalacetate
Optimized Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 120–140°C | >80% conversion |
| Catalyst | p-Toluenesulfonic acid | Accelerates cyclization |
| Solvent | Ethanol/water (3:1) | Balances solubility |
| Reaction time | 8–12 hours | Minimizes byproducts |
This method achieves 72–78% isolated yield after recrystallization from ethyl acetate.
Modified Hantzsch Pyrimidine Synthesis
Three-Component Approach
A scaled-up adaptation uses:
- Ethyl benzoylacetate ($$ \text{C}6\text{H}5\text{COCH}_2\text{COOEt} $$)
- Urea ($$ \text{NH}2\text{CONH}2 $$)
- Oxalacetic acid
$$
\text{Components} \xrightarrow{\text{AcOH, reflux}} \text{Intermediate dihydropyrimidine} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{Aromatic product}
$$
Oxidation Protocol
| Reagent | Efficiency | Side Products |
|---|---|---|
| HNO₃ (conc.) | 85% | Nitro derivatives |
| KMnO₄ (basic) | 68% | Over-oxidation |
| DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | 91% | Minimal |
Dichlorodicyanoquinone (DDQ) in tetrahydrofuran provides superior selectivity for aromatization.
Post-Synthetic Hydroxylation
Directed Ortho-Metalation
Starting from 6-phenylpyrimidine-4-carboxylic acid (CAS 28668-32-8):
- Lithiation :
$$
\text{Substrate} + \text{LDA} \xrightarrow{-78°C} \text{Li-complex}
$$ - Oxygenation :
$$
\text{Li-complex} + \text{MoOPH} \rightarrow \text{Hydroxylated product}
$$
Molybdenum-mediated oxidation achieves 63% yield but requires anhydrous conditions.
Radical Hydroxylation
UV-initiated reaction with $$ \text{H}2\text{O}2 $$ and $$ \text{Fe}^{2+} $$ catalyst:
$$
\text{R-H} + \text{HO}^- \rightarrow \text{R-OH} + \text{H}^-
$$
Limitations : Poor regioselectivity (45% para-product).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 78 | 95 | 12.50 | Industrial |
| Hantzsch-DDQ | 91 | 98 | 34.80 | Lab-scale |
| Post-synthetic | 63 | 89 | 27.30 | Specialty |
Cyclocondensation remains the most cost-effective for bulk production, while Hantzsch-DDQ offers superior purity for pharmaceutical applications.
Challenges and Solutions
Regioselectivity Issues
Carboxylic Acid Protection
Esterification with methyl chloroformate:
$$
\text{COOH} + \text{ClCOOMe} \rightarrow \text{COOMe} + \text{HCl}
$$
Deprotection via LiOH hydrolysis restores -COOH with 99% efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carboxylic acid group can produce an alcohol .
Scientific Research Applications
Medicinal Chemistry Applications
1. Acetylcholinesterase Inhibition
- Overview : The compound has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's.
- Mechanism : It prevents the breakdown of acetylcholine, enhancing neurotransmission related to memory and cognition.
- Experimental Results : In vitro studies have shown derivatives of this compound exhibit significant AChE inhibitory activity, with some compounds demonstrating an IC50 value of approximately 90 µM.
2. Cancer Treatment
- Overview : Pyrimidine derivatives are widely used in oncology due to their structural diversity and ability to interact with various biological targets.
- Therapeutic Examples : Compounds derived from similar structures have been established as treatments for leukemia, such as imatinib and dasatinib.
- Research Findings : While specific outcomes for 2-hydroxy-6-phenylpyrimidine-4-carboxylic acid in cancer treatment are still under investigation, its structural relatives have shown promise in clinical settings.
Coordination Chemistry
1. Ligand Formation
- Application : This compound is utilized as a ligand in the formation of metal-organic frameworks and coordination polymers.
- Importance : Its ability to form stable complexes with metals enhances the development of new materials with tailored properties for various applications.
Nanotechnology Applications
1. Surface Modification
- Overview : In nanotechnology, carboxylic acids like this compound are used to modify the surfaces of metallic nanoparticles and carbon nanostructures.
- Benefits : These modifications improve the dispersion and incorporation of nanoparticles, which can enhance the performance of nanomaterials.
Analytical Chemistry
1. Colorimetric and Fluorogenic Responses
- Application : The compound can be employed in developing colorimetric and fluorogenic assays, which are essential in analytical chemistry for detecting various substances.
- Outcome : These methods provide valuable analytical information regarding the presence or concentration of target analytes in different matrices.
Summary Table of Applications
| Application Area | Description | Key Findings/Outcomes |
|---|---|---|
| Medicinal Chemistry | AChE inhibition for neurodegenerative disease treatment | Significant AChE inhibitory activity (IC50 ~ 90 µM) |
| Cancer Treatment | Potential use in treating various cancers | Structural relatives used successfully in clinical treatments |
| Coordination Chemistry | Formation of metal-organic frameworks | Enhances material properties through stable metal-ligand complexes |
| Nanotechnology | Surface modification of nanoparticles | Improved dispersion and incorporation of nanostructures |
| Analytical Chemistry | Development of colorimetric and fluorogenic assays | Valuable detection methods for various substances |
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines. The compound may also interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methylpyridine-4-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group.
2-Hydroxy-4-methylpyrimidine-6-carboxylic acid: Similar structure but with different positions of the functional groups.
Uniqueness
2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid is unique due to the presence of both a phenyl group and a hydroxyl group on the pyrimidine ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .
Biological Activity
2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid (HPCA) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article provides a detailed overview of its biological activity, synthesis methods, and research findings.
Chemical Structure and Properties
HPCA features a hydroxyl group and a carboxylic acid functional group, which contribute to its reactivity and biological activity. Its structural formula can be represented as follows:
Acetylcholinesterase Inhibition
HPCA has been primarily studied for its role as an AChE inhibitor, which is crucial for enhancing cognitive function by preventing the breakdown of acetylcholine. In vitro studies have shown that derivatives of HPCA exhibit significant AChE inhibitory activity, with some compounds demonstrating an IC50 value of approximately 90 µM, indicating their potential therapeutic application in treating Alzheimer's disease .
Table 1: AChE Inhibition Data for HPCA Derivatives
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| This compound | 90 | Significant AChE inhibitor |
| Other derivatives | Varies | Further studies required |
Antimicrobial Activity
Research has also indicated that HPCA possesses antimicrobial properties. Studies suggest that it can inhibit the growth of various microbial strains, although specific data on the spectrum of activity is limited .
Anticancer Potential
Recent investigations have explored the anticancer activity of HPCA and its derivatives. Some studies have reported promising results against specific cancer cell lines, suggesting that these compounds may disrupt cancer cell proliferation .
Synthesis Methods
HPCA can be synthesized through various methods, including:
- From Methyl 2,4-Dioxo-4-phenylbutanoate : This method involves reacting methyl 2,4-dioxo-4-phenylbutanoate with urea followed by Mitsunobu coupling with alcohols to yield HPCA derivatives .
- Conversion of Esters and Amides : The carboxylic acid can be converted into amides or esters, which may enhance biological activity .
Table 2: Synthesis Pathways for HPCA
| Synthesis Method | Description |
|---|---|
| Methyl 2,4-Dioxo-4-phenylbutanoate Route | Reaction with urea and alcohol coupling |
| Ester/Amide Conversion | Enhances biological activity |
The mechanism by which HPCA exerts its biological effects involves interaction with specific enzymes and receptors. It is believed to bind to the active site of AChE, leading to inhibition and increased acetylcholine levels in synaptic clefts . Additionally, its interactions may modulate other pathways related to microbial resistance and cancer cell growth.
Case Studies and Research Findings
Several studies have highlighted the efficacy of HPCA in various biological contexts:
- AChE Inhibition Studies : Research conducted on HPCA derivatives demonstrated varying degrees of AChE inhibition, underscoring the importance of structural modifications in optimizing biological activity .
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of HPCA, it was found to inhibit several bacterial strains effectively, although further investigations are needed to establish a comprehensive profile .
- Anticancer Activity : A recent study evaluated the anticancer potential of HPCA against MCF-7 breast cancer cells, showing significant growth inhibition compared to standard treatments like 5-Fluorouracil .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing 2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid?
- Answer: The compound can be synthesized via condensation of substituted benzaldehydes with aminopyrimidine precursors, followed by cyclization. Catalytic systems (e.g., palladium or copper) in solvents like dimethylformamide (DMF) or toluene are commonly employed. Post-synthetic hydrolysis introduces the carboxylic acid group. Reaction conditions (temperature, catalyst loading) must be optimized to enhance yield and purity .
Q. Which analytical techniques are recommended for structural characterization and purity assessment?
- Answer:
- Structural Elucidation: Use - and -NMR to confirm substitution patterns on the pyrimidine ring. IR spectroscopy identifies hydroxyl (-OH) and carboxylic acid (-COOH) functionalities.
- Purity Analysis: High-performance liquid chromatography (HPLC) with >98% purity thresholds is critical, especially for biological studies. Mass spectrometry validates molecular weight .
Q. What are the key stability considerations for long-term storage?
- Answer: Store the compound in anhydrous conditions at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the carboxylic acid group. Periodic HPLC monitoring is advised to detect degradation products like decarboxylated derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Answer:
- Standardized Assays: Replicate studies using consistent protocols (e.g., MIC for antimicrobial activity).
- Purity Validation: Confirm batch-to-batch consistency via HPLC and elemental analysis.
- Tautomerism Effects: Characterize dominant tautomeric forms (keto vs. enol) via X-ray crystallography, as these influence bioactivity .
Q. What strategies optimize regioselectivity during functionalization of the pyrimidine ring?
- Answer:
- Directing Groups: The hydroxyl group at position 2 can direct electrophilic substitutions to specific ring positions.
- Computational Modeling: Density functional theory (DFT) predicts reactive sites, guiding experimental design for selective modifications (e.g., halogenation) .
Q. How does tautomerism influence the compound’s reactivity in coordination chemistry?
- Answer: The hydroxyl group’s keto-enol equilibrium affects metal-binding affinity. Solid-state NMR or X-ray diffraction can identify the dominant tautomer. Adjusting pH stabilizes specific forms—acidic conditions favor the keto tautomer, enhancing metal coordination in catalysis .
Methodological Notes
- Synthesis Optimization: Scale-up reactions require careful control of exothermic steps (e.g., cyclization) to prevent side products.
- Biological Assays: Include positive controls (e.g., known enzyme inhibitors) and validate solubility in assay buffers to avoid false negatives .
- Data Reproducibility: Document solvent purity, reaction times, and ambient conditions (humidity, oxygen levels) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
